molecular formula C12H24O2 B14614716 6,6-Diethoxy-2-methylhept-2-ene CAS No. 58567-37-6

6,6-Diethoxy-2-methylhept-2-ene

Cat. No.: B14614716
CAS No.: 58567-37-6
M. Wt: 200.32 g/mol
InChI Key: UDLWNWVLCMWXMZ-UHFFFAOYSA-N
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Description

6,6-Diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C11H22O2. It is a derivative of heptene, characterized by the presence of two ethoxy groups and a methyl group attached to the heptene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxy-2-methylhept-2-ene can be achieved through several methods. One common approach involves the alkylation of 2-methylhept-2-ene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the heptene derivative reacts with ethyl alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Diethoxy-2-methylhept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxy groups.

Major Products Formed

    Oxidation: Formation of 6,6-diethoxy-2-methylheptan-2-one.

    Reduction: Formation of 6,6-diethoxy-2-methylheptane.

    Substitution: Formation of various substituted heptenes depending on the nucleophile used.

Scientific Research Applications

6,6-Diethoxy-2-methylhept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the heptene backbone can undergo addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Methyl-2-heptene: Lacks the ethoxy groups, making it less reactive in certain reactions.

    6-Methyl-5-hepten-2-one: Contains a ketone functional group, leading to different reactivity and applications.

Uniqueness

6,6-Diethoxy-2-methylhept-2-ene is unique due to the presence of two ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.

Properties

CAS No.

58567-37-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

6,6-diethoxy-2-methylhept-2-ene

InChI

InChI=1S/C12H24O2/c1-6-13-12(5,14-7-2)10-8-9-11(3)4/h9H,6-8,10H2,1-5H3

InChI Key

UDLWNWVLCMWXMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CCC=C(C)C)OCC

Origin of Product

United States

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